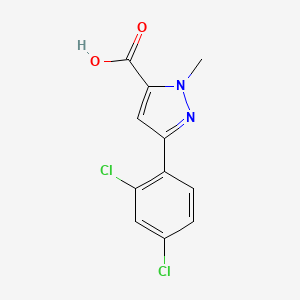

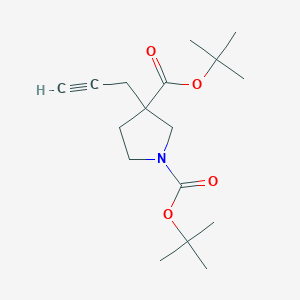

![molecular formula C13H9ClO2S B2831385 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid CAS No. 2230610-00-9](/img/structure/B2831385.png)

3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid” is a biochemical compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 . It is used for proteomics research .

Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 264.73 . More specific physical and chemical properties like solubility, density, etc., are not provided in the available resources.科学的研究の応用

Polymer Synthesis and Characterization

A study on poly(3-thiophene-3-yl acrylic acid), a new polythiophene derivative, highlights its solubility in polar solvents and potential for advanced material applications. Quantum chemical calculations provided insights into its structural model, predicting minimum energy conformations and rotational profiles. The polymer was synthesized via chemical oxidative coupling, demonstrating solubility in aqueous base and acetone, with characteristics supported by FTIR, 1H NMR, and UV–vis experiments (Bertran et al., 2008).

Solar Cell Applications

Research on organic sensitizers for solar cell applications introduced novel compounds that include thiophene units linked to cyanoacrylic acid groups, showing high incident photon to current conversion efficiency. These sensitizers, when anchored onto TiO2 film, exhibited excellent photovoltaic performance, highlighting their potential in enhancing solar cell efficiency (Kim et al., 2006).

Corrosion Inhibition

A study on photo-cross-linkable polymers, including those with 4-chlorophenyl groups, demonstrated their efficiency as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers showed significant inhibition performance, acting as mixed type inhibitors, and supported spontaneous adsorption on steel surfaces, suggesting their applicability in corrosion protection strategies (Baskar et al., 2014).

Electronic and Optical Properties

Investigations into the structural and electronic properties of polythiophene derivatives, including those with acrylic acid side groups, used quantum chemical calculations to propose polymer models. These studies not only provide a deeper understanding of the polymer's electronic properties but also explore modifications to enhance solubility and applicability in electronic devices (Bertran et al., 2007).

Genosensor Development

Functionalized polythiophene synthesis for genosensor applications highlights the creation of polymers with unsaturated side chains. These polymers serve as active substrates for genosensors, demonstrating potential in biomedical diagnostics through the attachment of oligonucleotide probes, enabling the detection of complementary DNA sequences without the need for indicators (Peng et al., 2007).

将来の方向性

特性

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKPVMOALKYEQU-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

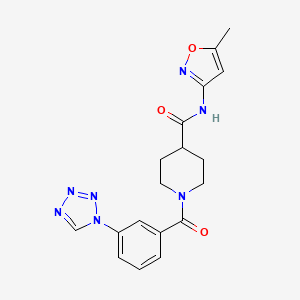

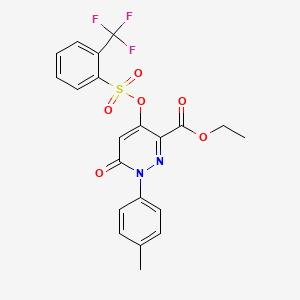

![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)

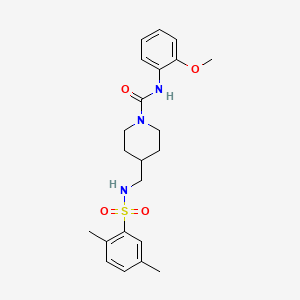

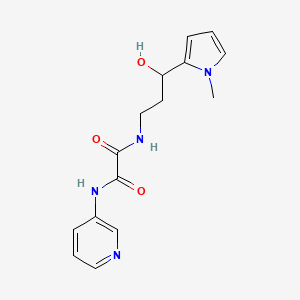

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

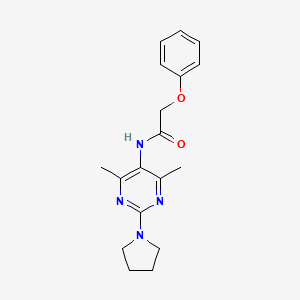

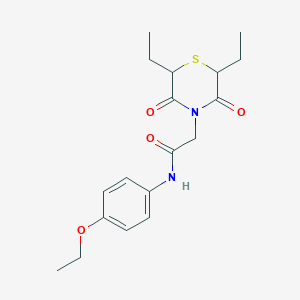

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)

![3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-4-one](/img/structure/B2831310.png)

![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)